Oxydisulfoton (CAS 2497-07-6), commonly known as disulfoton sulfoxide, is a primary oxidative metabolite of the organophosphate insecticide disulfoton. In industrial and scientific procurement, it is primarily sourced as a high-purity analytical reference standard for pesticide residue monitoring, food safety testing, and environmental toxicology. Because global regulatory frameworks—such as the European Union Maximum Residue Limits (MRLs)—legally define total disulfoton exposure as the sum of the parent compound, its sulfoxide, and its sulfone, analytical laboratories must procure the exact oxydisulfoton standard to ensure compliance [1]. The compound is characterized by its high aqueous solubility and potent acetylcholinesterase inhibition, making it a critical target in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography workflows.
Substituting oxydisulfoton with its parent compound (disulfoton) or its subsequent oxidation product (disulfoton sulfone) is analytically and toxicologically invalid. In multiresidue chromatographic workflows, these related compounds exhibit distinct retention times and unique mass-to-charge (m/z) transitions, meaning a parent standard cannot calibrate for the sulfoxide metabolite [1]. Furthermore, the physical properties diverge drastically; oxydisulfoton is orders of magnitude more water-soluble than the parent compound, fundamentally altering its extraction efficiency and partitioning behavior in standard QuEChERS protocols [2]. Toxicologically, the sulfoxide and sulfone metabolites exhibit higher acute toxicity than the parent, mandating specific quantification to accurately assess environmental and food safety risks.
Accurate quantification in LC-MS/MS requires specific Multiple Reaction Monitoring (MRM) transitions. Oxydisulfoton utilizes a precursor m/z of 291.0, yielding primary product ions at 185.0 and 96.8. In contrast, the parent compound disulfoton requires a precursor m/z of 275.0 (product ions 89.0 / 61.0), and disulfoton sulfone requires a precursor m/z of 307.0 (product ions 125.1 / 96.9) [1].
| Evidence Dimension | MRM Precursor m/z |
| Target Compound Data | Oxydisulfoton: 291.0 m/z |
| Comparator Or Baseline | Disulfoton (Parent): 275.0 m/z; Disulfoton sulfone: 307.0 m/z |
| Quantified Difference | 16 Da shift per oxidation state |
| Conditions | LC-MS/MS ESI+ mode |
Procurement of the exact sulfoxide standard is mandatory to establish correct MRM transitions, preventing false negatives in targeted regulatory residue screening.
In standard reverse-phase LC-MS/MS pesticide multiresidue methods, the oxidation state significantly impacts column interaction. Oxydisulfoton elutes at 3.67 minutes, whereas the further oxidized disulfoton sulfone elutes later at 3.81 minutes under identical gradient conditions [1].
| Evidence Dimension | LC-MS/MS Retention Time |
| Target Compound Data | Oxydisulfoton: 3.67 min |
| Comparator Or Baseline | Disulfoton sulfone: 3.81 min |
| Quantified Difference | 0.14 minute retention time shift |
| Conditions | Reverse-phase LC-MS/MS standard gradient |
The close but distinct retention times require the specific sulfoxide standard to validate chromatographic resolution and prevent peak integration errors.
The addition of the sulfoxide group drastically alters the compound's hydrophilicity. Oxydisulfoton exhibits a water solubility of approximately 4000 mg/L [1], whereas the parent disulfoton is highly hydrophobic with a water solubility of only 25 mg/L [2].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Oxydisulfoton: ~4000 mg/L |
| Comparator Or Baseline | Disulfoton (Parent): 25 mg/L |
| Quantified Difference | 160-fold increase in water solubility |
| Conditions | Aqueous solution at room temperature |
The drastically higher hydrophilicity of the sulfoxide dictates different partitioning behavior during QuEChERS extraction, requiring the authentic standard for accurate recovery validation.
Metabolic oxidation of disulfoton increases its acute toxicity. The oral LD50 in female rats for oxydisulfoton is 1.7 mg/kg, making it more toxic than the parent compound disulfoton (LD50 = 2.0 mg/kg), though slightly less toxic than the terminal sulfone metabolite (LD50 = 1.24 mg/kg) [1].
| Evidence Dimension | Acute Oral LD50 (Female Rat) |
| Target Compound Data | Oxydisulfoton: 1.7 mg/kg |
| Comparator Or Baseline | Disulfoton (Parent): 2.0 mg/kg |
| Quantified Difference | 15% increase in acute toxicity vs. parent |
| Conditions | In vivo oral administration (Female Rat) |
The heightened toxicity of the oxidative metabolites justifies the regulatory mandate to procure and quantify them independently rather than relying solely on parent compound data.
Because regulatory bodies define the Maximum Residue Limit (MRL) of disulfoton as the sum of the parent, sulfoxide, and sulfone, procuring the oxydisulfoton standard is legally necessary for LC-MS/MS and GC-MS/MS multiresidue quantification in agricultural products [1].
Given its 160-fold higher water solubility compared to the parent compound, oxydisulfoton is required for spiking matrices during QuEChERS method development to accurately calculate extraction recoveries and account for its specific hydrophilic partitioning behavior [1].
In environmental testing, oxydisulfoton is highly relevant for tracking the degradation of organophosphates in surface and groundwater, where the highly soluble sulfoxide metabolite is more mobile and frequently detected than the hydrophobic parent compound [2].
Oxydisulfoton serves as a critical reference material in toxicology labs measuring the in vivo metabolic conversion of disulfoton to its more potent acetylcholinesterase-inhibiting byproducts in biological samples such as blood and urine [2].
Acute Toxic;Environmental Hazard